2,3:4,5-DI-O-Isopropilideno-D-arabitol

Descripción general

Descripción

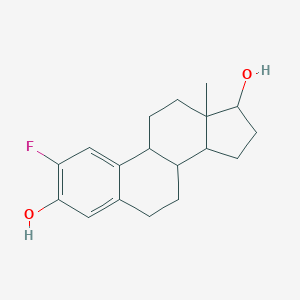

2,3:4,5-DI-O-Isopropylidene-D-arabitol is a pivotal compound in the biomedical industry, holding immense significance in the realm of drug synthesis and therapy development for a plethora of diseases . It is a modification of an oligosaccharide in which the hydroxyl group at position 4 on the D-ribose moiety has been replaced with an isopropylidene group .

Synthesis Analysis

The synthesis of 2,3:4,5-DI-O-Isopropylidene-D-arabitol can be conveniently prepared following an odorless, three-step synthesis, which can be carried out from d-gluconolactone without any chromatographic purification .Molecular Structure Analysis

The molecular formula of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is C11H20O5 . The structure of this compound was studied by X-ray analysis, NMR spectroscopy, and high-resolution ESI-MS .Chemical Reactions Analysis

While specific chemical reactions involving 2,3:4,5-DI-O-Isopropylidene-D-arabitol are not detailed in the search results, it’s worth noting that this compound is a key intermediate in the synthesis of higher carbon sugars by coupling of two properly activated monosaccharide building blocks .Physical And Chemical Properties Analysis

The molecular weight of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is 232.28 . It’s recommended to protect this compound from heat as it’s incompatible with heat and oxidizing agents .Aplicaciones Científicas De Investigación

Auxiliares quirales en la síntesis orgánica

2,34,5-DI-O-Isopropilideno-D-arabitol: se utiliza como auxiliar quiral en la síntesis orgánica, particularmente en reacciones de adición de Michael y Aldol . Estas reacciones son fundamentales para construir enlaces carbono-carbono en la síntesis de moléculas orgánicas complejas. La naturaleza quiral de este compuesto ayuda a inducir la estereoselctividad, lo cual es crucial para crear fármacos con la quiralidad deseada.

Síntesis de azúcares de carbono superior

Este compuesto juega un papel en la síntesis de azúcares de carbono superior, que son azúcares con más de diez átomos de carbono en la cadena. Se utiliza para acoplar dos monosacáridos adecuadamente activados, un proceso esencial para crear carbohidratos complejos para la investigación en bioquímica y biología molecular .

Síntesis de fármacos y desarrollo de terapias

En la industria biomédica, 2,3:4,5-DI-O-Isopropilideno-D-arabitol es significativo para la síntesis de fármacos y el desarrollo de terapias. Sus atributos químicos lo convierten en un excelente candidato para la formulación de fármacos, particularmente en enfermedades donde se requiere una estereoquímica específica para la eficacia del fármaco .

Investigación biomédica

El compuesto es un intermedio en la investigación biomédica, particularmente en estudios farmacológicos dirigidos a diversas patologías como el cáncer, la diabetes y las enfermedades cardiovasculares . Su papel en la síntesis de moléculas biológicamente activas lo convierte en un activo valioso en el desarrollo de nuevos agentes terapéuticos.

Safety and Hazards

Mecanismo De Acción

Target of Action

2,3:4,5-DI-O-Isopropylidene-D-arabitol is primarily used in the synthesis of higher carbon sugars . It serves as a building block in the creation of these complex structures. The compound’s primary targets are the monosaccharide building blocks that it couples with to form larger carbohydrate structures .

Mode of Action

The compound interacts with its targets through a coupling process, linking two properly activated monosaccharide building blocks to form larger carbohydrate structures . This process is facilitated by the compound’s unique structure, which allows it to bind efficiently with the monosaccharide targets.

Biochemical Pathways

The biochemical pathways affected by 2,3:4,5-DI-O-Isopropylidene-D-arabitol are those involved in the synthesis of higher carbon sugars . The compound’s action can lead to the creation of carbohydrate structures with more than 10 carbon atoms in the chain .

Result of Action

The result of the action of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is the efficient preparation of carbohydrate aldehydes . It enables the synthesis of larger carbohydrate structures, contributing to the diversity and complexity of biochemical compounds.

Action Environment

The action of 2,3:4,5-DI-O-Isopropylidene-D-arabitol can be influenced by various environmental factors. For instance, it’s noted that the compound should be protected from heat, as it’s incompatible with heat and oxidizing agents . These factors could potentially affect the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

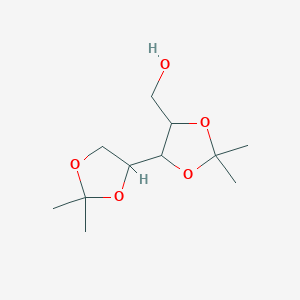

[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIWGPWXTDOFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398369 | |

| Record name | 2,3:4,5-Di-O-isopropylidene-D-arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19139-74-3 | |

| Record name | 2,3:4,5-Di-O-isopropylidene-D-arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,3:4,5-DI-O-Isopropylidene-D-arabinose reacted with dimethyl phosphite? What is the significance of the resulting product?

A1: Reacting 2,3:4,5-DI-O-Isopropylidene-D-arabinose with dimethyl phosphite leads to the formation of (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate [, ]. This reaction is significant because it introduces a phosphonate group at the C-1 position of the sugar molecule. Phosphonates are phosphorus-containing compounds that mimic phosphate groups found in biologically relevant molecules like DNA, RNA, and ATP. This similarity allows phosphonates to interact with enzymes and receptors, often acting as inhibitors or substrate analogs, making them valuable tools for studying biological processes and developing potential drugs.

Q2: How did the researchers determine the configuration at the C-1 position of the synthesized (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate?

A2: The configuration at the C-1 position, a crucial aspect of stereochemistry, was determined using Nuclear Magnetic Resonance (NMR) spectroscopy []. The researchers analyzed the NMR spectra of two key derivatives: the acyclic pentaacetate and the cyclic phosphonate derived from (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate. By studying the chemical shifts and coupling constants in the NMR spectra, they were able to deduce the spatial arrangement of atoms around the C-1 carbon, confirming the (S) configuration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)